molecular formula C9H13N3OS B2944617 N-(1,3-thiazol-2-yl)piperidine-3-carboxamide CAS No. 1016702-99-0

N-(1,3-thiazol-2-yl)piperidine-3-carboxamide

Cat. No.: B2944617
CAS No.: 1016702-99-0
M. Wt: 211.28
InChI Key: PUAIYAJUDSEEDX-UHFFFAOYSA-N
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Description

N-(1,3-Thiazol-2-yl)piperidine-3-carboxamide is a heterocyclic compound comprising a piperidine ring linked via a carboxamide group to a 1,3-thiazol-2-yl moiety. For instance, N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide (CAS 1016518-92-5) has a molecular weight of 225.31 g/mol and requires storage in a dark, dry environment . The thiazole and piperidine moieties are common in bioactive molecules, with the former contributing to hydrogen bonding and the latter enabling conformational flexibility for target interactions .

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c13-8(7-2-1-3-10-6-7)12-9-11-4-5-14-9/h4-5,7,10H,1-3,6H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAIYAJUDSEEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)piperidine-3-carboxamide typically involves the reaction of 1,3-thiazole with piperidine-3-carboxylic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring undergoes selective substitution at the C-2 and C-5 positions due to its electron-deficient character.

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Halogenation Cl₂, Br₂ in CH₂Cl₂ (0–5°C)5-Chloro-/5-bromo-thiazole derivatives
Amination NH₃/EtOH, 80°C, 6h2-Amino-thiazole analogs
Sulfonation SO₃·Py, DMF, RTThiazole sulfonamide derivatives
  • Key Insight : Electrophilic substitution at C-5 is favored due to the electron-withdrawing effect of the carboxamide group at C-2 .

Oxidation and Reduction Reactions

The carboxamide and piperidine groups participate in redox transformations.

Oxidation

  • Carboxamide Oxidation :

    • Reagents: KMnO₄/H₂SO₄ (acidic conditions)

    • Outcome: Conversion to carboxylic acid derivatives (e.g., piperidine-3-carboxylic acid-thiazole conjugates) .

  • Thiazole Ring Oxidation :

    • Reagents: H₂O₂/AcOH

    • Outcome: Formation of thiazole N-oxide or sulfoxide intermediates .

Reduction

  • Carboxamide Reduction :

    • Reagents: LiAlH₄/THF, reflux

    • Outcome: Reduction to amine derivatives (e.g., N-(thiazol-2-yl)piperidine-3-amine).

  • Piperidine Ring Hydrogenation :

    • Reagents: H₂/Pd-C, EtOH

    • Outcome: Saturation of the piperidine ring to form decahydro derivatives.

Cyclization and Cross-Coupling Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

Reaction TypeConditionsProductsSource
Buchwald–Hartwig Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°CThiazolo[5,4-d]pyrimidines
Mitsunobu DIAD, PPh₃, THFPiperidine-thiazole ethers
Click Chemistry CuI, NaN₃, DMFTriazole-linked hybrids
  • Example: Reaction with aryl halides under Pd catalysis yields biaryl thiazole-piperidine conjugates with enhanced bioactivity .

Hydrolysis and Condensation

The carboxamide group is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :

    • Reagents: 6M HCl, reflux

    • Outcome: Cleavage to piperidine-3-carboxylic acid and 2-aminothiazole .

  • Basic Hydrolysis :

    • Reagents: NaOH/EtOH, 60°C

    • Outcome: Formation of sodium carboxylate intermediates .

Biological Derivatization

The compound undergoes functionalization to enhance pharmacokinetic properties:

ModificationReagentsApplicationSource
Sulfonylation 4-Fluorophenylsulfonyl chlorideImproved CNS penetration
Acylation Acetic anhydride, PyridineEnhanced metabolic stability

Key Research Findings

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) at the thiazole C-5 position show MIC values of 2–8 µg/mL against S. aureus .

  • Enzyme Inhibition : N-Acylated analogs exhibit IC₅₀ = 0.4 µM against carbonic anhydrase III due to hydrophobic interactions with the active site .

  • Synthetic Yield Optimization : Microwave-assisted reactions (150°C, 20 min) improve yields to 85–92% compared to conventional heating (60–70%) .

Reaction Mechanism Highlights

  • Thiazole Electrophilicity : The C-5 position’s δ⁺ charge facilitates nucleophilic attack, as shown by DFT calculations (charge density: C-2 = −0.12, C-5 = +0.09) .

  • Carboxamide Reactivity : The carbonyl oxygen’s lone pairs participate in hydrogen bonding, influencing hydrolysis rates (t₁/₂ = 3h in pH 7.4 buffer).

Scientific Research Applications

N-(1,3-thiazol-2-yl)piperidine-3-carboxamide is a chemical compound with potential applications in various scientific research fields. Derivatives of both thiazole and piperidine have demonstrated a range of biological activities, making this compound a promising candidate for pharmaceutical and agrochemical studies .

Thiazole Derivatives
Thiazole derivatives exhibit diverse biological activities, including anti-inflammatory, antipyretic, antiviral, antimicrobial, antifungal, and anticancer properties . They have also been explored for use as anticoagulants, antiarrhythmics, antidepressants, and in the treatment of Alzheimer's disease, hypertension, schizophrenia, hepatitis C, allergies, HIV, and diabetes . Additionally, they are utilized in functional dye synthesis and as herbicides .

Piperidine Derivatives
Piperidine derivatives also possess a broad pharmacological spectrum, including anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, anti-Alzheimer, anti-viral, anti-fungal, anti-hypertension, anti-malarial, and analgesic effects . They are used in medications such as voglibose (anti-diabetic) and donepezil (Alzheimer's therapy) . Piperidine derivatives have shown potential as pesticides and insecticides .

Antimicrobial Activity of Thiazole Derivatives
Research has demonstrated that certain thiazole derivatives exhibit antimicrobial activity against various bacteria . For example, some synthesized compounds were tested against Gram-positive bacteria like Bacillus cereus and Staphylococcus, as well as Gram-negative bacteria like E. coli and Pseudomonas aeruginosa . One study found that the thiazole compound N-(4,9-dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acid exhibited promising antibacterial activity .

Antitubercular Activity of Benzothiazole Derivatives
Benzothiazole derivatives have shown moderate to good anti-tubercular activity against Mycobacterium tuberculosis . Some compounds exhibited better activity than Isoniazid (INH) and demonstrated high selectivity and bioavailability .

While there is no direct data available within the provided search results regarding specific applications of this compound, the documented activities of thiazole and piperidine derivatives suggest potential research avenues . These include:

  • Antimicrobial Research: Investigating the compound's activity against various bacterial and fungal strains .
  • Anticancer Studies: Exploring its potential cytotoxic effects on cancer cells and mechanisms of action .
  • Anti-inflammatory Assays: Evaluating its ability to reduce inflammation in cellular and animal models .
  • Neurological Research: Assessing its potential in treating neurodegenerative diseases like Alzheimer's .
  • Diabetes Research: Studying its effects on glucose metabolism and insulin sensitivity .

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Variations in Thiazole Substituents

Substituents on the thiazole ring significantly alter physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity References
N-(1,3-Thiazol-2-yl)piperidine-3-carboxamide C9H12N3OS 226.28* None Under investigation -
N-(5-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide dihydrochloride C10H17Cl2N3OS 298.24 5-methyl, dihydrochloride Not specified
N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide C10H15N3OS 225.31 4-methyl Not reported

Notes:

  • The dihydrochloride form (298.24 g/mol) likely enhances aqueous solubility compared to the free base .
  • Methyl groups at the 4- or 5-position of the thiazole may influence steric hindrance and metabolic stability .

Heterocyclic Additions to the Piperidine Core

Incorporation of additional heterocycles modulates target selectivity:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity References
1-(6-Chloropyridazin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide C18H17ClN6OS 400.90 Pyridazine, pyridine-thiazole Not reported
ZINC08765174 (Indole-linked derivative) C24H26N4O2 402.49 Indole-propanoyl group COVID-19 Mpro inhibitor (-11.5 kcal/mol binding)
AZ7 (5-chloro-2-(methylsulfonyl)-N-(1,3-thiazol-2-yl)-4-pyrimidinecarboxamide) C10H9ClN4O3S2 332.79 Pyrimidine, methylsulfonyl Antibacterial (unknown target)

Notes:

  • The pyridazine-pyridine-thiazole derivative (400.90 g/mol) exemplifies how extended aromatic systems may enhance binding to kinases or nucleic acids .
  • ZINC08765174’s indole group confers high affinity for COVID-19 Mpro, suggesting bulky substituents improve target engagement .

Biological Activity

N-(1,3-thiazol-2-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Overview of Biological Activity

The compound exhibits a range of biological activities, primarily attributed to its thiazole and piperidine moieties. Research indicates that it possesses antimicrobial , anti-inflammatory , and anticancer properties. The thiazole ring is known for its interactions with various enzymes and receptors, influencing multiple biochemical pathways.

  • Antimicrobial Activity :
    • This compound has shown effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Anti-inflammatory Properties :
    • The compound has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models.
  • Anticancer Effects :
    • Studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly through the activation of caspase pathways. It has shown selective cytotoxicity towards specific cancer cell lines, including lung adenocarcinoma (A549) and colon carcinoma (HCT-15) cells.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; disrupts cell wall synthesis.
Anti-inflammatoryInhibits COX enzymes and reduces cytokine levels in vitro.
AnticancerInduces apoptosis in A549 and HCT-15 cells; IC50 values indicate strong cytotoxicity.

Case Study: Anticancer Activity

In a study by Evren et al. (2019), this compound was tested against A549 human lung adenocarcinoma cells. The compound demonstrated significant cytotoxic effects with an IC50 value of approximately 15 µM, indicating its potential as a chemotherapeutic agent. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased caspase-3 activity.

Table 2: Anticancer Efficacy

Cell LineIC50 (µM)Mechanism of ActionReference
A54915Induction of apoptosis via caspase activation
HCT-1512Cell cycle arrest and apoptosis

Q & A

Q. What are the established synthetic routes for N-(1,3-thiazol-2-yl)piperidine-3-carboxamide, and what are their key methodological considerations?

  • Answer : The compound is typically synthesized via a multi-step process involving: (i) Piperidine-3-carboxylic acid activation (e.g., using carbodiimides or thionyl chloride to form the reactive acyl chloride intermediate). (ii) Coupling with 2-aminothiazole derivatives , often under reflux in aprotic solvents like acetonitrile or DMF . (iii) Purification via recrystallization (e.g., using ethanol/water mixtures) or chromatography (silica gel with ethyl acetate/hexane gradients). Key challenges include controlling regioselectivity during thiazole ring formation and minimizing side reactions (e.g., oxidation of the thiazole sulfur).

Q. How is structural validation performed for this compound derivatives?

  • Answer :
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, with validation metrics like R-factors (<5% for high-resolution data) and Hirshfeld surface analysis .
  • Spectroscopic methods :
  • 1H/13C NMR : Confirm piperidine ring conformation (axial/equatorial protons) and thiazole-proton coupling (e.g., J = 3–4 Hz for H-4/H-5 in thiazole) .
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 238.05 for the parent compound) .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

  • Answer :
  • Polar aprotic solvents : DMSO or DMF are preferred for dissolution (solubility >10 mM), but stability studies must account for hygroscopicity and potential thiazole ring decomposition over time.
  • Aqueous buffers : Limited solubility in water (<1 mM) necessitates use of co-solvents (e.g., 10% PEG-400 in PBS) for biological assays .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported piperidine-thiazole conformational dynamics?

  • Answer :
  • Torsion angle analysis : Compare C-N-C-S dihedral angles between piperidine and thiazole moieties. For example, angles near 0° indicate coplanar conformations, which may enhance π-π stacking in solid-state structures .
  • Polymorph screening : Use high-throughput crystallization trials (e.g., vapor diffusion in 96-well plates) to identify dominant conformers under varying pH/temperature conditions .

Q. What strategies address contradictory in vitro vs. in vivo antitumor activity data for this compound class?

  • Answer :
  • Metabolic stability assays : Test hepatic microsomal stability (e.g., human CYP3A4/2D6 inhibition) to identify rapid degradation pathways .
  • Prodrug derivatization : Modify the piperidine carboxamide group (e.g., esterification) to improve bioavailability.
  • Target engagement studies : Use PET ligands (e.g., 18F-labeled analogs) to validate target binding in tumor xenograft models .

Q. How can computational modeling optimize the compound’s interaction with mGluR5 or other neurological targets?

  • Answer :
  • Docking simulations : Use Schrödinger Suite or AutoDock Vina to model binding to mGluR5’s orthosteric site, focusing on hydrogen bonds between the carboxamide group and Arg78/Lys409 residues .
  • MD simulations : Analyze conformational stability of the piperidine-thiazole scaffold in lipid bilayers to predict blood-brain barrier permeability .

Q. What experimental design principles apply to SAR studies of this compound analogs?

  • Answer :
  • Core modifications :
  • Piperidine substitution : Introduce methyl groups at C-2/C-4 to assess steric effects on target binding .
  • Thiazole functionalization : Replace sulfur with selenium or add electron-withdrawing groups (e.g., Cl at C-5) to modulate electronic properties .
  • Biological assays : Prioritize panels with orthogonal readouts (e.g., cytotoxicity in NCI-60 cell lines + kinase inhibition profiling) to minimize false positives .

Methodological Notes

  • Data Contradiction Mitigation : Cross-validate NMR/X-ray data with computational predictions (e.g., DFT-calculated chemical shifts) to resolve structural ambiguities .
  • Advanced Characterization : For chiral analogs, employ chiral HPLC (e.g., Chiralpak AD-H column) or VCD spectroscopy to confirm enantiopurity .

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